molecular formula C13H16BNO3 B2764118 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole CAS No. 2137501-14-3

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole

Cat. No.: B2764118
CAS No.: 2137501-14-3
M. Wt: 245.09
InChI Key: MJDSPMWXACIOLG-UHFFFAOYSA-N
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Description

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole is an organic compound that features a benzooxazole ring substituted with a dioxaborolane group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole typically involves the reaction of benzooxazole derivatives with dioxaborolane reagents. One common method involves the use of a palladium-catalyzed borylation reaction, where the benzooxazole derivative is treated with bis(pinacolato)diboron in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include boronic acids, substituted benzooxazoles, and various other functionalized derivatives .

Mechanism of Action

The mechanism by which 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole exerts its effects involves the formation of boron-carbon bonds. The dioxaborolane group acts as a boron source, facilitating various chemical transformations. The molecular targets and pathways involved include interactions with palladium catalysts and bases, which enable the formation of new carbon-carbon bonds through cross-coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole is unique due to its benzooxazole ring, which imparts distinct electronic properties and reactivity compared to other boronic esters. This makes it particularly useful in specific synthetic applications and research areas .

Properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)9-6-5-7-10-11(9)16-8-15-10/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDSPMWXACIOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)N=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137501-14-3
Record name 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
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